molecular formula C7H6N4O2 B6169791 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 2639413-81-1

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid

Cat. No. B6169791
CAS RN: 2639413-81-1
M. Wt: 178.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid (MTPC) is a heterocyclic compound that is widely used in chemical research. It is a cyclic organic compound with a six-membered ring and a carboxylic acid group attached to the nitrogen atom. It has been used in a variety of research applications, including synthesis, drug design, and biochemical and physiological studies.

Scientific Research Applications

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, including quinolines, indoles, and pyrroles. It has also been used in the synthesis of pharmaceutical agents, such as anticonvulsants, antipsychotics, and antidiabetic drugs. In addition, 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has been used in the synthesis of organic dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is not completely understood. However, it is believed to act as a proton donor, donating a proton to a substrate molecule. This proton donation is thought to be responsible for the catalytic properties of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid. In addition, 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is believed to act as a chelating agent, forming complexes with metal ions such as iron, copper, and zinc.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid are not fully understood. However, it has been shown to have a variety of effects on enzymes and other proteins. For example, 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. In addition, it is a relatively stable compound, and it has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is not very soluble in organic solvents. In addition, it can be difficult to purify due to its tendency to form complexes with metal ions.

Future Directions

There are a number of potential future directions for research involving 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid. One potential direction is the development of new compounds based on the structure of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid. These compounds could be used for the synthesis of pharmaceutical agents or organic dyes and pigments. Another potential direction is the development of new methods for the synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid. This could allow for the synthesis of higher-purity 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid, which could be used for more accurate biochemical and physiological studies. Finally, further research into the biochemical and physiological effects of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid could lead to a better understanding of its mechanism of action and its potential therapeutic applications.

Synthesis Methods

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-amine with a carboxylic acid such as acetic acid or propionic acid. This reaction yields 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid as the product. Other methods of synthesis include the reaction of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-amine with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid with an aldehyde or ketone in the presence of a base yields a product known as a Schiff base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 1,2,3-triazolopyridine. This intermediate is then reacted with methyl iodide to form 1-methyl-1H-[1,2,3]triazolopyridine. Finally, the carboxylic acid group is introduced through a reaction with chloroacetic acid.", "Starting Materials": [ "2-cyanopyridine", "hydrazine hydrate", "methyl iodide", "chloroacetic acid" ], "Reaction": [ "2-cyanopyridine is reacted with hydrazine hydrate in the presence of a catalyst to form 1,2,3-triazolopyridine.", "1,2,3-triazolopyridine is then reacted with methyl iodide in the presence of a base to form 1-methyl-1H-[1,2,3]triazolopyridine.", "Finally, 1-methyl-1H-[1,2,3]triazolopyridine is reacted with chloroacetic acid in the presence of a base to introduce the carboxylic acid group and form 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid." ] }

CAS RN

2639413-81-1

Product Name

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.